![molecular formula C8H7N3O3 B1604204 (6-Nitro-1H-indazol-3-yl)methanol CAS No. 1000341-10-5](/img/structure/B1604204.png)
(6-Nitro-1H-indazol-3-yl)methanol
Overview
Description
Scientific Research Applications
Methanol as a Hydrogen Source and C1 Synthon
Methanol, with potential applications in chemical synthesis and energy technologies, is recognized for its role as a hydrogen source and C1 synthon. The utilization of methanol in organic synthesis, particularly in selective N-methylation of amines and transfer hydrogenation of nitroarenes, is facilitated by cost-effective methods employing RuCl3.xH2O as a ligand-free catalyst. This approach is beneficial for synthesizing pharmaceutical agents and key intermediates through late-stage functionalization, showcasing methanol's significance in synthetic chemistry (Sarki et al., 2021).
Complex Formation in Methanol
Research on 3-substituted 1-nitroazulenes has demonstrated complex formation with methoxide ion in methanol, highlighting the influence of the electron-withdrawing capacity of substituents on complex formation. This study contributes to understanding the interactions within methanol solutions and their potential applications in developing novel compounds and reaction pathways (Lok et al., 2010).
Structural Analysis of Nitroindazole Derivatives
The crystal structures of nitroindazole derivatives, including their hydrogen bonding and π-stacking interactions, offer insights into the molecular arrangements that could be pivotal for designing materials and molecules with specific properties. Such structural analyses are crucial for the development of pharmaceuticals and materials science (Gzella & Wrzeciono, 2001).
Catalysis and Energy Applications
Methanol's role extends to catalysis and energy applications, such as steam reforming for solid oxide fuel cells (SOFCs) and CO2 electroreduction to methanol. These applications underline methanol's potential in sustainable energy solutions and environmental remediation, demonstrating its versatility beyond traditional chemical synthesis (Laosiripojana & Assabumrungrat, 2007); (Wang et al., 2021).
Future Directions
The future directions for “(6-Nitro-1H-indazol-3-yl)methanol” and similar compounds likely involve further exploration of their synthesis methods and potential medicinal applications. Given the wide range of biological activities exhibited by indazole derivatives , there is significant potential for the development of novel drugs based on these compounds.
Mechanism of Action
Target of Action
Indazole derivatives, which include (6-nitro-1h-indazol-3-yl)methanol, have been found to exhibit a wide variety of biological properties . For instance, some indazole derivatives have shown anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive activities . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
For example, some indazole derivatives have been found to inhibit cell growth, suggesting that they may interact with cellular components to disrupt normal cell function .
Biochemical Pathways
For example, some indazole derivatives have been found to inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner , suggesting that they may affect inflammatory pathways.
Result of Action
Some indazole derivatives have been found to inhibit cell growth , suggesting that (6-Nitro-1H-indazol-3-yl)methanol may have similar effects.
properties
IUPAC Name |
(6-nitro-2H-indazol-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c12-4-8-6-2-1-5(11(13)14)3-7(6)9-10-8/h1-3,12H,4H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUYUAQQNOCNJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00630785 | |
Record name | (6-Nitro-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Nitro-1H-indazol-3-yl)methanol | |
CAS RN |
1000341-10-5 | |
Record name | 6-Nitro-1H-indazole-3-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-Nitro-2H-indazol-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00630785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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